

Penipanoid C: A Marine-Derived Natural Product and its Anticancer Analogues

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

Abstract

Penipanoid C, a quinazolinone alkaloid isolated from the deep-sea fungus Penicillium paneum SD-44, has emerged as a promising scaffold for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the origin of **Penipanoid C**, the synthesis of its analogues, and their biological activities. Detailed experimental protocols for the isolation of the natural product and the evaluation of the cytotoxic effects of its analogues are presented. Furthermore, a summary of the quantitative cytotoxic data of representative analogues is provided in a tabular format for comparative analysis. The underlying mechanism of action, primarily centered around the induction of apoptosis through the generation of reactive oxygen species (ROS), is also discussed and visually represented through a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of **Penipanoid C** and its derivatives.

Origin and Isolation of Penipanoid C

Penipanoid C is a natural product originally isolated from the marine sediment-derived fungus Penicillium paneum SD-44[1][2]. The isolation of **Penipanoid C** involves a multi-step process beginning with the fermentation of the fungal strain, followed by extraction and chromatographic purification.



Experimental Protocol: Isolation of Penipanoid C from Penicillium paneum SD-44

- 1.1.1. Fungal Fermentation: The fungus Penicillium paneum SD-44 is cultured in a suitable liquid medium, such as potato dextrose broth (PDB), under static conditions at room temperature for an extended period, typically around 30 days, to allow for the production of secondary metabolites, including **Penipanoid C**.
- 1.1.2. Extraction: After the incubation period, the entire culture, including the mycelia and broth, is harvested. The culture is then repeatedly extracted with an organic solvent, most commonly ethyl acetate. The organic solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.
- **1.1.3.** Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate **Penipanoid C**. This typically involves:
- Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or dichloromethane-methanol gradient. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Sephadex LH-20 Column Chromatography: Fractions containing Penipanoid C are further purified on a Sephadex LH-20 column, typically eluting with methanol, to remove smaller molecules and pigments.
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification of
 Penipanoid C is achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
- 1.1.4. Structure Elucidation: The structure of the purified **Penipanoid C** is confirmed through spectroscopic analysis, including one-dimensional (¹H and ¹³C) and two-dimensional NMR (COSY, HSQC, HMBC) spectroscopy, as well as high-resolution mass spectrometry (HRMS)[1] [2].





Penipanoid C Analogues and their Cytotoxic Activities

Inspired by the chemical scaffold of **Penipanoid C**, numerous analogues have been synthesized and evaluated for their anticancer activities. The core structure, a quinazolin-4(3H)-one, has been a focus of medicinal chemistry efforts.

Synthesis of Penipanoid C-Inspired Analogues

The synthesis of **Penipanoid C** analogues, particularly 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one derivatives, generally follows a convergent synthetic strategy. A common approach involves the reaction of a substituted anthranilamide with a substituted benzoyl chloride or benzoic acid, often facilitated by a coupling agent or a catalyst. For instance, a gram-scale synthesis of the 2-benzoylquinazolin-4(3H)-one skeleton has been achieved using an I₂/DMSO catalytic system[3].

Quantitative Data on Cytotoxic Activities

The cytotoxic activities of **Penipanoid C** analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for some of the most potent analogues are summarized in the table below.



Compound	Cell Line	IC50 (µM)	Reference
4a	HepG2 (Hepatocellular carcinoma)	1.22	
Bel-7402 (Hepatocellular carcinoma)	1.71		
A549 (Lung carcinoma)	>50	_	
U251 (Glioma)	>50		
Penipanoid A	SMMC-7721 (Hepatocellular carcinoma)	54.2	

Mechanism of Action: Induction of Apoptosis

Mechanistic studies on **Penipanoid C**-inspired analogues have revealed that their anticancer effects are primarily mediated through the induction of apoptosis (programmed cell death) in cancer cells.

Role of Reactive Oxygen Species (ROS)

A key event in the apoptotic process induced by these compounds is the generation of intracellular reactive oxygen species (ROS). Elevated levels of ROS create a state of oxidative stress within the cancer cells, which can trigger both the intrinsic and extrinsic apoptotic pathways.

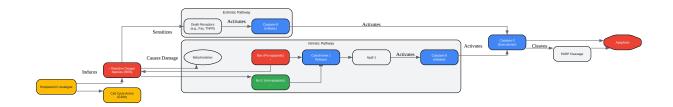
Cell Cycle Arrest

In addition to inducing apoptosis, some **Penipanoid C** analogues have been shown to inhibit cancer cell proliferation by arresting the cell cycle at specific phases, such as the G2/M phase.

Signaling Pathways



The induction of apoptosis by quinazolinone derivatives, the structural class to which **Penipanoid C** belongs, involves a complex network of signaling pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are often implicated. The generation of ROS plays a crucial role in activating these pathways.



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Figure 1: Proposed signaling pathway for apoptosis induction by **Penipanoid C** analogues.

Experimental Protocols: Cytotoxicity Assays

The cytotoxic activity of **Penipanoid C** and its analogues is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol

4.1.1. Cell Seeding:

 Cancer cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 μL of complete culture medium.



• The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

4.1.2. Compound Treatment:

- A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
- The culture medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations is added. Control wells containing vehicle (medium with the same concentration of DMSO) and blank wells (medium only) are also included.
- The plates are incubated for a specified period, typically 24, 48, or 72 hours.

4.1.3. MTT Addition and Incubation:

- After the incubation period, 10-20 μL of MTT solution (typically 5 mg/mL in phosphatebuffered saline) is added to each well.
- The plates are incubated for an additional 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4.1.4. Solubilization of Formazan:

- The medium containing MTT is carefully removed, and 100-150 μ L of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
- The plate is gently shaken on an orbital shaker for about 15 minutes to ensure complete solubilization.

4.1.5. Absorbance Measurement and Data Analysis:

 The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.



- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Penipanoid C, a natural product from the marine fungus Penicillium paneum, represents a valuable lead structure in the quest for new anticancer drugs. The synthesis of its analogues has yielded compounds with potent cytotoxic activities against various cancer cell lines. The primary mechanism of action involves the induction of apoptosis through the generation of ROS, leading to the activation of both intrinsic and extrinsic apoptotic pathways, as well as cell cycle arrest. The detailed experimental protocols and compiled data in this guide provide a solid foundation for further research and development of Penipanoid C-based therapeutics. Future studies should focus on optimizing the structure-activity relationship of these analogues to enhance their potency and selectivity, as well as on in-depth investigations into their molecular targets and in vivo efficacy.

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